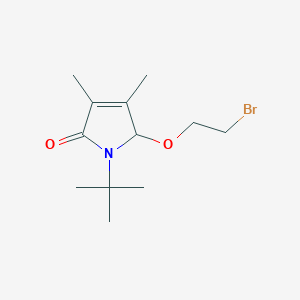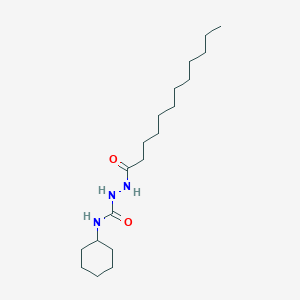
5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromoethoxy group, a tert-butyl group, and two methyl groups attached to the pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromoethoxy Group: The bromoethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrrolidinone intermediate with 2-bromoethanol in the presence of a base such as potassium carbonate.
Addition of the Tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to an alcohol.
Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyrrolidinone rings.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding: Its unique structure allows it to bind to specific proteins, facilitating the study of protein-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Material Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxy group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its binding affinity to hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
- 5-(2-chloroethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-iodoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-methoxyethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
Comparison:
- Reactivity: The bromoethoxy group in 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is more reactive in nucleophilic substitution reactions compared to the chloroethoxy and iodoethoxy groups due to the intermediate reactivity of bromine.
- Biological Activity: The compound’s biological activity may differ from its analogs due to variations in the halogen atom, affecting its binding affinity and specificity to molecular targets.
- Applications: While all similar compounds can be used in synthetic chemistry, the specific applications may vary based on their reactivity and biological properties.
Propriétés
Formule moléculaire |
C12H20BrNO2 |
|---|---|
Poids moléculaire |
290.20 g/mol |
Nom IUPAC |
2-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H20BrNO2/c1-8-9(2)11(16-7-6-13)14(10(8)15)12(3,4)5/h11H,6-7H2,1-5H3 |
Clé InChI |
HGSWUFNNGKBSFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C1OCCBr)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B12465208.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12465224.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide](/img/structure/B12465233.png)

![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)
![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B12465242.png)
![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)
![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)
